molecular formula C17H17NO2 B5517769 1-[(4-methoxyphenyl)acetyl]indoline

1-[(4-methoxyphenyl)acetyl]indoline

Cat. No. B5517769
M. Wt: 267.32 g/mol
InChI Key: INOZKKRYQIHMSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(4-Methoxyphenyl)acetyl]indoline and its derivatives involves multiple chemical reactions, including the Witting reaction and subsequent dehydrogenation to form corresponding indole compounds. For example, 5-[2-(4-Methoxyphenyl)ethenyl]indolines can be obtained and then transformed into acetoxy derivatives through demethylation and acetylation processes (Chupina, Shner, & Suvorov, 1989). Additionally, different stereoisomeric forms of related compounds can be synthesized to explore their structural impacts (Likhacheva, Korlyukov, & Gataullin, 2009).

Molecular Structure Analysis

The molecular structure of 1-[(4-Methoxyphenyl)acetyl]indoline derivatives has been extensively analyzed through methods like X-ray crystallography. These analyses help in understanding the conformational dynamics and geometrical configurations of the molecules, which are crucial for their reactivity and interactions (Nycz, Małecki, Zawiazalec, Paździorek, & Skop, 2010).

Chemical Reactions and Properties

1-[(4-Methoxyphenyl)acetyl]indoline participates in various chemical reactions, leading to the formation of new compounds. These reactions include acetoxylation, arylation, and olefination, significantly influenced by the presence of functional groups and the reactivity of the indoline core (Yang, Lindovská, Zhu, Kim, Wang, Tang, Movassaghi, & Yu, 2014).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure of 1-[(4-Methoxyphenyl)acetyl]indoline derivatives provide insight into their behavior in different environments and applications. These characteristics are essential for handling the compound and for its application in various fields (Ajibade & Andrew, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of 1-[(4-Methoxyphenyl)acetyl]indoline in synthesis and other chemical processes. Understanding these properties is crucial for designing reactions and predicting the behavior of the compound under different chemical conditions (Gabriele, Mancuso, Salerno, Lupinacci, Ruffolo, & Costa, 2008).

Scientific Research Applications

Corrosion Inhibition

Indoline compounds, including derivatives similar to 1-[(4-methoxyphenyl)acetyl]indoline, have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. Research has demonstrated that such compounds exhibit significant corrosion inhibition performance, likely due to their adsorption on the metal surface, forming a protective layer. This characteristic is crucial in extending the lifespan of metal components in industrial settings where acid corrosion is a concern (Yadav, Sarkar, & Purkait, 2015).

Antioxidant Properties

Indoline derivatives have shown promising antioxidant activities, which are vital in various biomedical applications, including neuroprotection and cancer therapy. The presence of the methoxyphenyl group, similar to that in 1-[(4-methoxyphenyl)acetyl]indoline, contributes to the radical scavenging ability of these compounds, offering protection against oxidative stress-induced cellular damage (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Anticancer and Antimicrobial Activities

The structural framework of 1-[(4-methoxyphenyl)acetyl]indoline serves as a foundation for synthesizing various bioactive compounds with potential anticancer and antimicrobial activities. By modifying the indoline scaffold and introducing different functional groups, researchers can develop novel compounds targeting specific biological pathways involved in cancer progression and microbial infections. This approach highlights the versatility and importance of indoline derivatives in medicinal chemistry for creating new therapeutic agents (Jeon, Mishra, De, Sharma, Oh, Choi, Jo, Sachan, Kim, & Kim, 2016).

Synthesis of Complex Alkaloids

Indoline compounds, such as 1-[(4-methoxyphenyl)acetyl]indoline, are key intermediates in synthesizing complex natural products and alkaloids. These substances are often characterized by their potent pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. The indoline scaffold is instrumental in constructing the core structure of many bioactive molecules, underscoring its significance in the field of synthetic organic chemistry and drug discovery (Liu, Zhao, & Xiang, 2010).

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to the multiple receptors helpful in developing new useful derivatives .

Safety and Hazards

According to the safety data sheet, if inhaled, it is advised to move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, do NOT induce vomiting .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-15-8-6-13(7-9-15)12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOZKKRYQIHMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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